5-Hydroxylansoprazole
Overview
Description
5-Hydroxylansoprazole, also known as AG1908, is an active metabolite of Lansoprazole. Lansoprazole is a gastric proton-pump inhibitor that is effective in the treatment of various peptic diseases. The metabolism of Lansoprazole occurs through the enzyme CYP2C19, resulting in the formation of this compound .
Scientific Research Applications
5-Hydroxylansoprazole has several scientific research applications:
Chemistry: Used as a reference compound in studies involving proton-pump inhibitors.
Biology: Investigated for its role in the metabolism of Lansoprazole and its effects on gastric acid secretion.
Medicine: Studied for its therapeutic potential in treating peptic diseases and its pharmacokinetics.
Industry: Utilized in the development of new proton-pump inhibitors and related pharmaceuticals
Mechanism of Action
Target of Action
5-Hydroxylansoprazole is an active metabolite of Lansoprazole . The primary target of this compound is the gastric proton pump, also known as the H+/K+ ATPase enzyme . This enzyme is located on the secretory surface of gastric parietal cells and is responsible for the final step in the production of gastric acid .
Mode of Action
This compound, like Lansoprazole, works by selectively and irreversibly inhibiting the H+/K+ ATPase in the stomach lining . This inhibition blocks the final step of gastric acid production, thereby reducing the amount of acid in the stomach . This reduction in stomach acidity can help to heal or prevent ulcers, manage gastroesophageal reflux disease (GERD), and treat other conditions related to excessive stomach acid .
Biochemical Pathways
The metabolism of Lansoprazole to this compound is primarily mediated by the CYP2C19 enzyme . This enzyme belongs to the cytochrome P450 family, which plays a crucial role in the metabolism of various drugs and endogenous compounds .
Pharmacokinetics
The pharmacokinetics of this compound is closely related to that of its parent drug, Lansoprazole . Once absorbed, Lansoprazole is extensively metabolized in the liver, primarily by the CYP2C19 enzyme, to form this compound . The pharmacokinetics of Lansoprazole and its metabolites can vary significantly among individuals due to genetic polymorphisms in CYP2C19 .
Result of Action
The inhibition of the gastric proton pump by this compound results in a decrease in gastric acid secretion . This can lead to an increase in gastric pH and a decrease in pepsin activity, which can promote the healing of gastric and duodenal ulcers . It can also reduce the symptoms of GERD and other conditions associated with excessive stomach acid .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the stomach can affect the activation of Lansoprazole, the parent drug of this compound . Additionally, genetic factors such as polymorphisms in the CYP2C19 enzyme can significantly influence the metabolism of Lansoprazole to this compound, thereby affecting its efficacy .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Hydroxylansoprazole interacts with key enzymes and proteins in the body. It is primarily metabolized by the cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4 . The interaction between this compound and these enzymes is critical for its metabolic transformation .
Cellular Effects
This compound, like lansoprazole, has a significant impact on cellular processes. It influences cell function by reducing gastric acid secretion, which is crucial in the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level primarily through the inhibition of the H+/K+ ATPase enzyme system, a mechanism similar to that of lansoprazole .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in specific metabolic pathways. It is primarily metabolized by the cytochrome P450 system, specifically the CYP2C19 and CYP3A4 enzymes . This interaction can affect metabolic flux and metabolite levels.
Transport and Distribution
Given its role as a metabolite of lansoprazole, it is likely to follow similar distribution patterns .
Subcellular Localization
As a metabolite of lansoprazole, it may be expected to localize in similar cellular compartments, including the cytoplasm and mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxylansoprazole involves the metabolic conversion of Lansoprazole by the enzyme CYP2C19. This enzymatic reaction occurs under physiological conditions within the human body. The specific synthetic route involves the hydroxylation of Lansoprazole at the 5-position of the benzene ring .
Industrial Production Methods
Industrial production of this compound is typically achieved through biotransformation processes using microbial or enzymatic systems that express CYP2C19. These systems are optimized to produce high yields of the metabolite under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxylansoprazole undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dehydroxylated products.
Substitution: Formation of alkylated or acylated derivatives
Comparison with Similar Compounds
Similar Compounds
- Omeprazole
- Pantoprazole
- Rabeprazole
- Esomeprazole
Uniqueness
5-Hydroxylansoprazole is unique due to its specific metabolic origin from Lansoprazole and its distinct hydroxylation at the 5-position. This structural modification imparts unique pharmacokinetic and pharmacodynamic properties compared to other proton-pump inhibitors .
Properties
IUPAC Name |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c1-9-13(20-5-4-14(9)25-8-16(17,18)19)7-26(24)15-21-11-3-2-10(23)6-12(11)22-15/h2-6,23H,7-8H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCLTMRSSAXUNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131926-98-2 | |
Record name | 5-Hydroxylansoprazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-HYDROXYLANSOPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5ROU3WS91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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